[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to a dimethylphenyl group, and a methanone group attached to a methylphenyl group.
Molecular Structure Analysis
The molecular formula of this compound is C20H22N2OS, indicating that it contains 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. The presence of the imidazole ring, sulfanyl group, and methanone group would contribute to the overall structure and properties of the molecule.Scientific Research Applications
Catalyst- and Solvent-Free Synthesis : The compound was used in a study focusing on the catalyst- and solvent-free synthesis of related chemicals, demonstrating an efficient approach for regioselective synthesis. This research highlights the compound's potential in facilitating environmentally friendly and efficient chemical processes (Moreno-Fuquen et al., 2019).
Synthesis and Biological Activities : Another study synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. This research indicates the compound's relevance in the development of new chemicals with potential herbicidal and insecticidal activities (Wang et al., 2015).
Antimicrobial and Anticancer Agents : A related study synthesized novel compounds for evaluating their in vitro antimicrobial and anticancer activity. The findings from this research underscore the importance of such compounds in the development of new therapeutic agents (Hafez et al., 2016).
Imidazole-Based Compounds : Research involving imidazole-based compounds, including variants of the compound , demonstrated their utility in forming structures for anion encapsulation and understanding crystal packing interactions (Nath & Baruah, 2012).
Antitumor Agents Development : A related compound was studied for its potential as an antitumor agent, highlighting the role of such chemical structures in medicinal chemistry and drug development (Hayakawa et al., 2004).
Formulation Development for Poorly Water-Soluble Compounds : This compound was part of a study aiming to develop suitable formulations for poorly water-soluble compounds, illustrating its importance in pharmaceutical formulation research (Burton et al., 2012).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-5-4-6-17(11-14)19(23)22-10-9-21-20(22)24-13-18-12-15(2)7-8-16(18)3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFTTBQQRSPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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